N-(3-methoxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: Nitration of the furan ring using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the carboxamide: This step involves the reaction of the nitro-substituted furan with 3-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan ring and the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of nitro oxides and methoxy oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted furans and aromatic rings.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Chemical Reactivity: The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-5-phenylfuran-2-carboxamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(3-nitrophenyl)-5-phenylfuran-2-carboxamide: Lacks the methoxy group, affecting its electronic properties and reactivity.
N-(3-methoxyphenyl)-5-(4-nitrophenyl)furan-2-carboxamide: Positional isomer with the nitro group in a different position, leading to different chemical and biological properties.
Uniqueness
N-(3-methoxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide is unique due to the specific combination of methoxy and nitro groups, which influence its chemical reactivity and potential biological activities. This combination can result in unique interactions with biological targets and distinct chemical behavior compared to similar compounds.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-24-15-7-3-5-13(11-15)19-18(21)17-9-8-16(25-17)12-4-2-6-14(10-12)20(22)23/h2-11H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBVDOWSRRGMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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